molecular formula C18H18N4O2 B2389907 (1H-indol-3-yl)(3-(pyridazin-3-yloxy)piperidin-1-yl)methanone CAS No. 2034484-63-2

(1H-indol-3-yl)(3-(pyridazin-3-yloxy)piperidin-1-yl)methanone

Cat. No.: B2389907
CAS No.: 2034484-63-2
M. Wt: 322.368
InChI Key: PBUPXJLHTROGOD-UHFFFAOYSA-N
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Description

(1H-indol-3-yl)(3-(pyridazin-3-yloxy)piperidin-1-yl)methanone is a complex organic compound that features an indole moiety linked to a piperidine ring via a methanone bridge, with a pyridazin-3-yloxy substituent

Mechanism of Action

Target of Action

Similar compounds with an indole moiety have been found to bind with high affinity to multiple receptors .

Mode of Action

Indole derivatives have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that the compound might interact with its targets in a way that modulates these biological activities.

Biochemical Pathways

Compounds with similar structures have been found to inhibit the production of 2-hg in u87mg idh1-r132h cells . This suggests that the compound might affect the isocitrate dehydrogenase-1 (IDH1) pathway, leading to a decrease in the production of 2-HG.

Result of Action

Similar compounds have been found to exhibit significant potency to idh1-r132h inhibition . This suggests that the compound might have a similar effect, leading to a decrease in the production of 2-HG in cells.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1H-indol-3-yl)(3-(pyridazin-3-yloxy)piperidin-1-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the indole derivative, followed by the formation of the piperidine ring, and finally the introduction of the pyridazin-3-yloxy group. The reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure the compound meets the required specifications for further applications.

Chemical Reactions Analysis

Types of Reactions

(1H-indol-3-yl)(3-(pyridazin-3-yloxy)piperidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions could introduce a wide range of functional groups, depending on the nucleophile or electrophile used.

Scientific Research Applications

Chemistry

In chemistry, (1H-indol-3-yl)(3-(pyridazin-3-yloxy)piperidin-1-yl)methanone is used as a building block for the synthesis of more complex molecules

Biology

In biology, this compound can be used as a probe to study biological processes. Its ability to interact with specific proteins or enzymes makes it a valuable tool for understanding cellular mechanisms and pathways.

Medicine

In medicine, this compound has potential applications as a drug candidate. Its unique structure allows it to interact with specific molecular targets, making it a promising lead compound for the development of new therapeutics.

Industry

In industry, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties. It can also be used in the production of specialty chemicals for various applications.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (1H-indol-3-yl)(3-(pyridazin-3-yloxy)piperidin-1-yl)methanone include other indole derivatives, piperidine-containing compounds, and pyridazin-3-yloxy substituted molecules. Examples include:

  • (1H-indol-3-yl)(3-(pyridazin-3-yloxy)piperidin-1-yl)methanol
  • (1H-indol-3-yl)(3-(pyridazin-3-yloxy)piperidin-1-yl)ethanone
  • (1H-indol-3-yl)(3-(pyridazin-3-yloxy)piperidin-1-yl)propanone

Uniqueness

What sets this compound apart from similar compounds is its specific combination of functional groups and the resulting chemical properties. This unique structure allows it to interact with molecular targets in ways that other compounds cannot, making it a valuable tool for scientific research and potential therapeutic applications.

Properties

IUPAC Name

1H-indol-3-yl-(3-pyridazin-3-yloxypiperidin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2/c23-18(15-11-19-16-7-2-1-6-14(15)16)22-10-4-5-13(12-22)24-17-8-3-9-20-21-17/h1-3,6-9,11,13,19H,4-5,10,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBUPXJLHTROGOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CNC3=CC=CC=C32)OC4=NN=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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